Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)-
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Overview
Description
2-HYDROXY-5-((4-NITROPHENYL)DIAZENYL)BENZALDEHYDE is an organic compound with the molecular formula C13H9N3O4 and a molecular weight of 271.234 g/mol . This compound is known for its vibrant color and is often used in dye chemistry . It is a derivative of salicylic acid and contains both hydroxyl and nitrophenyl diazenyl functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-5-((4-NITROPHENYL)DIAZENYL)BENZALDEHYDE typically involves a diazotization reaction followed by a coupling reaction. The process begins with the nitration of aniline to form 4-nitroaniline. This is followed by diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then coupled with salicylaldehyde under alkaline conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reactant concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-5-((4-NITROPHENYL)DIAZENYL)BENZALDEHYDE undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 2-HYDROXY-5-((4-NITROPHENYL)DIAZENYL)BENZOIC ACID.
Reduction: 2-HYDROXY-5-((4-AMINOPHENYL)DIAZENYL)BENZALDEHYDE.
Substitution: Various alkylated derivatives depending on the substituent used.
Scientific Research Applications
2-HYDROXY-5-((4-NITROPHENYL)DIAZENYL)BENZALDEHYDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-HYDROXY-5-((4-NITROPHENYL)DIAZENYL)BENZALDEHYDE involves its interaction with biological molecules. The nitrophenyl diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2-HYDROXY-5-((4-AMINOPHENYL)DIAZENYL)BENZALDEHYDE: Similar structure but with an amino group instead of a nitro group.
2-HYDROXY-5-((4-METHOXYPHENYL)DIAZENYL)BENZALDEHYDE: Contains a methoxy group instead of a nitro group.
Uniqueness
2-HYDROXY-5-((4-NITROPHENYL)DIAZENYL)BENZALDEHYDE is unique due to its combination of functional groups, which impart distinct chemical reactivity and biological activity. The presence of both hydroxyl and nitrophenyl diazenyl groups allows for diverse applications in various fields .
Properties
CAS No. |
952665-75-7 |
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Molecular Formula |
C13H9N3O4 |
Molecular Weight |
271.23 g/mol |
IUPAC Name |
2-hydroxy-5-[(4-nitrophenyl)diazenyl]benzaldehyde |
InChI |
InChI=1S/C13H9N3O4/c17-8-9-7-11(3-6-13(9)18)15-14-10-1-4-12(5-2-10)16(19)20/h1-8,18H |
InChI Key |
ITTSIMLWANMLRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
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